3,5,6-Tribromopyridin-2-amine 3,5,6-Tribromopyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 63875-38-7
VCID: VC21104308
InChI: InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
SMILES: C1=C(C(=NC(=C1Br)Br)N)Br
Molecular Formula: C5H3Br3N2
Molecular Weight: 330.8 g/mol

3,5,6-Tribromopyridin-2-amine

CAS No.: 63875-38-7

Cat. No.: VC21104308

Molecular Formula: C5H3Br3N2

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

3,5,6-Tribromopyridin-2-amine - 63875-38-7

Specification

CAS No. 63875-38-7
Molecular Formula C5H3Br3N2
Molecular Weight 330.8 g/mol
IUPAC Name 3,5,6-tribromopyridin-2-amine
Standard InChI InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
Standard InChI Key QXPFSKGRHXJUEZ-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=C1Br)Br)N)Br
Canonical SMILES C1=C(C(=NC(=C1Br)Br)N)Br

Introduction

Chemical Identity and Structure

3,5,6-Tribromopyridin-2-amine is a tribrominated derivative of 2-aminopyridine, featuring a pyridine ring with an amino group at position 2 and bromine atoms at positions 3, 5, and 6. The compound has several key identifiers and structural features that distinguish it in chemical databases and literature.

Basic Identifiers

The compound is characterized by several standard chemical identifiers as outlined in Table 1.

Table 1: Chemical Identifiers of 3,5,6-Tribromopyridin-2-amine

ParameterValue
Chemical Name3,5,6-Tribromopyridin-2-amine
Common Synonyms2-Amino-3,5,6-tribromopyridine
CAS Registry Number63875-38-7
Molecular FormulaC₅H₃Br₃N₂
MDL NumberMFCD00234022
InChIKeyQXPFSKGRHXJUEZ-UHFFFAOYSA-N
SMILES NotationC1=C(C(=NC(=C1Br)Br)N)Br

The compound consists of a pyridine ring with three bromine substituents and one amino group. This particular arrangement gives the molecule distinctive chemical properties that make it valuable in various chemical processes and applications. The pyridine ring provides a nitrogen-containing heterocyclic base structure, while the bromine atoms introduce significant halogen functionality that can participate in various chemical reactions.

Structural Characteristics

The structure of 3,5,6-Tribromopyridin-2-amine features a planar pyridine ring with three bromine atoms positioned at carbons 3, 5, and 6, and an amino group at position 2. This arrangement creates a molecular architecture that influences its chemical reactivity and physical properties. The presence of multiple bromine atoms significantly affects the electron distribution within the molecule, influencing its reactivity patterns and potential applications in synthetic chemistry.

Physical and Chemical Properties

3,5,6-Tribromopyridin-2-amine possesses distinctive physical and chemical properties that are important for understanding its behavior in various contexts, from laboratory handling to potential applications.

Chemical Properties and Reactivity

The chemical properties of 3,5,6-Tribromopyridin-2-amine are largely influenced by the combined effects of the pyridine ring, the amino group, and the three bromine substituents. The compound demonstrates several key chemical characteristics:

  • The amino group at position 2 provides nucleophilic character and can participate in various reactions typical of aromatic amines.

  • The three bromine atoms serve as potential leaving groups, making the compound suitable for various substitution reactions, particularly under catalytic conditions.

  • The nitrogen atom in the pyridine ring contributes to the basic character of the molecule and can participate in coordination chemistry.

The presence of multiple bromine atoms makes this compound particularly useful in cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, where selective functionalization may be achieved. The reactivity at different positions may vary based on electronic and steric factors, potentially allowing for regioselective transformations.

Hazard CategoryClassificationHazard StatementCode
Acute Toxicity, OralCategory 4Harmful if swallowedH302
Skin Corrosion/IrritationCategory 2Causes skin irritationH315
Eye Damage/IrritationCategory 2ACauses serious eye irritationH319
Specific Target Organ Toxicity, Single ExposureCategory 3May cause respiratory irritationH335

These classifications indicate that the compound poses moderate health hazards, primarily through irritation of exposed tissues and potential respiratory effects .

Precautionary Measures

The following precautionary measures are recommended when handling 3,5,6-Tribromopyridin-2-amine:

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, protective clothing, eye protection, and face protection (P280)

    • Use appropriate respiratory protection when necessary

  • Exposure Controls:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261)

    • Use only outdoors or in a well-ventilated area (P271)

  • Emergency Procedures:

    • IF ON SKIN: Wash with plenty of soap and water

    • IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing (P305+P351+P338)

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed

    • Store locked up

    • According to some sources, storage recommendations include keeping in a dark place, under inert atmosphere, at 2-8°C

SupplierCatalog NumberPurityPackage SizeReferences
ChemSrcVarious97.0%Various
SynblockSB83420NLT 98%Various
GlpBioGF32432Not specifiedVarious (including 10mM sample solution)
ChemicalBridgeCB001754Not specifiedVarious

These suppliers generally provide the compound for research and development purposes, with purity levels typically between 97-98%. The compound is available in various package sizes, depending on the supplier and intended use.

Related Compounds and Comparative Analysis

Understanding 3,5,6-Tribromopyridin-2-amine in the context of related compounds provides valuable insights into its properties and potential applications.

Structural Analogs

Several related compounds share structural similarities with 3,5,6-Tribromopyridin-2-amine:

  • 2-Amino-3-bromopyridine: A mono-brominated analog with bromine only at position 3, which has been more extensively studied and has documented synthesis procedures .

  • 6-Bromopyridin-2-amine: Another mono-brominated variant with the bromine at position 6, which has applications in pharmaceutical research and probe development .

  • 3,5,6-Trichloropyridin-2-amine: A chlorinated analog with the same substitution pattern, differing only in the halogen type .

Comparative Properties

Table 5 provides a comparison of key properties between 3,5,6-Tribromopyridin-2-amine and its structurally related compounds.

Table 5: Comparative Analysis of Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberReference
3,5,6-Tribromopyridin-2-amineC₅H₃Br₃N₂330.80 g/mol63875-38-7
2-Amino-3-bromopyridineNot provided in sourcesNot provided in sourcesNot provided in sources
6-Bromopyridin-2-amineC₅H₅BrN₂173.01 g/mol19798-81-3
3,5,6-Trichloropyridin-2-amineC₅H₃Cl₃N₂197.45 g/mol1378670-79-1

The comparison illustrates how the nature and number of halogen substituents significantly impact the molecular weight and potentially the reactivity patterns of these compounds. The tribrominated compound has a considerably higher molecular weight than its mono-halogenated or trichlorinated counterparts, which may influence its solubility, handling properties, and reactivity in various chemical transformations.

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